molecular formula C15H15N3O2 B10928800 2-[(methylcarbamoyl)amino]-N-phenylbenzamide

2-[(methylcarbamoyl)amino]-N-phenylbenzamide

Cat. No.: B10928800
M. Wt: 269.30 g/mol
InChI Key: POIFNGRTTWPABJ-UHFFFAOYSA-N
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Description

2-{[(METHYLAMINO)CARBONYL]AMINO}-N~1~-PHENYLBENZAMIDE is a chemical compound with the molecular formula C14H14N2O2 It is an amide derivative, characterized by the presence of a benzamide group linked to a phenyl ring and a methylamino carbonyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(METHYLAMINO)CARBONYL]AMINO}-N~1~-PHENYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces primary or secondary amines.

Scientific Research Applications

2-{[(METHYLAMINO)CARBONYL]AMINO}-N~1~-PHENYLBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(METHYLAMINO)CARBONYL]AMINO}-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(METHYLAMINO)CARBONYL]AMINO}-N~1~-PHENYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-(methylcarbamoylamino)-N-phenylbenzamide

InChI

InChI=1S/C15H15N3O2/c1-16-15(20)18-13-10-6-5-9-12(13)14(19)17-11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19)(H2,16,18,20)

InChI Key

POIFNGRTTWPABJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2

solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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